molecular formula C24H18N6O B11115267 N'-[(E)-1H-indol-3-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

N'-[(E)-1H-indol-3-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B11115267
M. Wt: 406.4 g/mol
InChI Key: WBUSGYLNAFRVKU-WGOQTCKBSA-N
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Description

N’-[(E)-1H-INDOL-3-YLMETHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1H-INDOL-3-YLMETHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of indole-3-carbaldehyde with 1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1H-INDOL-3-YLMETHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-[(E)-1H-INDOL-3-YLMETHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-1H-INDOL-3-YLMETHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H18N6O

Molecular Weight

406.4 g/mol

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-1,5-diphenyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C24H18N6O/c31-24(28-26-16-18-15-25-21-14-8-7-13-20(18)21)22-27-23(17-9-3-1-4-10-17)30(29-22)19-11-5-2-6-12-19/h1-16,25H,(H,28,31)/b26-16+

InChI Key

WBUSGYLNAFRVKU-WGOQTCKBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N/N=C/C4=CNC5=CC=CC=C54

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NN=CC4=CNC5=CC=CC=C54

Origin of Product

United States

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